molecular formula C21H21NO3S B2430222 Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-49-9

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2430222
CAS No.: 441290-49-9
M. Wt: 367.46
InChI Key: DMZOAZKRDJZLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a benzo[b]thiophene core, which is a sulfur-containing heterocyclic structure, and a carboxylate ester group. The tert-butyl group attached to the benzamido moiety adds steric bulk, influencing the compound’s reactivity and properties.

Preparation Methods

The synthesis of Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the selective oxidation of benzo[b]thiophene derivatives, followed by esterification and amide formation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

Properties

IUPAC Name

methyl 3-[(4-tert-butylbenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-21(2,3)14-11-9-13(10-12-14)19(23)22-17-15-7-5-6-8-16(15)26-18(17)20(24)25-4/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZOAZKRDJZLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.